Binding Affinity Superiority Over First-Generation Leucettine L41
Leucettinib-21 demonstrates markedly enhanced target binding affinity compared to the earlier Leucettine-class inhibitor Leucettine L41, reflecting optimization across 186 synthesized Leucettinib analogs. Surface plasmon resonance measurements reveal Kd values for Leucettinib-21 of 0.272 nM (DYRK1A) and 0.388 nM (CLK1), representing a 26-fold improvement for DYRK1A and a 22-fold improvement for CLK1 relative to Leucettine L41 [1].
| Evidence Dimension | Binding affinity (Kd) for DYRK1A and CLK1 |
|---|---|
| Target Compound Data | DYRK1A Kd = 0.272 nM; CLK1 Kd = 0.388 nM |
| Comparator Or Baseline | Leucettine L41: DYRK1A Kd ~7.1 nM; CLK1 Kd ~8.5 nM |
| Quantified Difference | 26-fold lower Kd (higher affinity) for DYRK1A; 22-fold lower Kd for CLK1 |
| Conditions | Surface plasmon resonance (SPR) binding assay using recombinant human DYRK1A and CLK1 proteins |
Why This Matters
Superior binding affinity translates to lower compound concentrations required for target engagement in cellular and in vivo experiments, reducing potential off-target effects and improving assay sensitivity.
- [1] Lindberg MF, Deau E, Miege F, et al. Chemical, Biochemical, Cellular, and Physiological Characterization of Leucettinib-21. J Med Chem. 2023;66(23):16214-16234. doi:10.1021/acs.jmedchem.3c01888 View Source
